

## Comparative study of the antibacterial activity of different p-cresol derived azo dyes

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Compound of Interest

Compound Name: 2-[(o-Nitrophenyl)azo]-p-cresol

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# Comparative Analysis of the Antibacterial Efficacy of p-Cresol Derived Azo Dyes

A detailed review of the antibacterial properties of various azo dyes synthesized from p-cresol, providing key experimental data and methodologies for researchers in drug discovery and microbiology.

Azo dyes, a class of organic compounds characterized by the presence of a diazene functional group (–N=N–), have garnered significant interest for their diverse applications, including their potential as antimicrobial agents. This guide provides a comparative study of the antibacterial activity of different azo dyes derived from p-cresol, a common organic precursor. The data presented is compiled from scientific studies to offer a clear, evidence-based comparison for researchers, scientists, and professionals in drug development.

#### **Performance Data Overview**

The antibacterial efficacy of p-cresol derived azo dyes has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from key studies, presenting the zone of inhibition as a measure of antibacterial activity. A larger zone of inhibition indicates greater sensitivity of the bacteria to the dye.



Azo Dye Derivative of p-Cresol	Bacterial Strain	Concentration	Zone of Inhibition (mm)	Reference
Coupled with p- chloroaniline	Staphylococcus aureus	300 mg/ml	8.079	[1][2]
Pseudomonas aeruginosa	300 mg/ml	6.16	[1][2]	
Coupled with p- methoxyaniline	Staphylococcus aureus	300 mg/ml	Moderate Activity	[1][2]
Pseudomonas aeruginosa	300 mg/ml	Moderate Activity	[1][2]	



Azo Dye Derivative of p-Cresol	Bacterial Strain	Zone of Inhibition (mm)	Reference
Coupled with Aniline (2a)	Escherichia coli	13	[3]
Staphylococcus aureus	14	[3]	
Pseudomonas aeruginosa	12	[3]	
Salmonella typhi	11	[3]	_
Coupled with o-Nitro aniline (2b)	Escherichia coli	14	[3]
Staphylococcus aureus	15	[3]	
Pseudomonas aeruginosa	13	[3]	_
Salmonella typhi	12	[3]	_
Coupled with p- Toluidine (2c)	Escherichia coli	12	[3]
Staphylococcus aureus	13	[3]	
Pseudomonas aeruginosa	11	[3]	_
Salmonella typhi	10	[3]	_
Coupled with α- Naphthylamine (2d)	Escherichia coli	15	[3]
Staphylococcus aureus	16	[3]	
Pseudomonas aeruginosa	14	[3]	_



Salmonella typhi	13	[3]	-
Coupled with Sulphanilic acid (2e)	Escherichia coli	11	[3]
Staphylococcus aureus	12	[3]	
Pseudomonas aeruginosa	10	[3]	
Salmonella typhi	09	[3]	-
Coupled with m-Nitro aniline (2f)	Escherichia coli	13	[3]
Staphylococcus aureus	14	[3]	
Pseudomonas aeruginosa	12	[3]	-
Salmonella typhi	11	[3]	-
Coupled with Benzidine (2g)	Escherichia coli	16	[3]
Staphylococcus aureus	17	[3]	
Pseudomonas aeruginosa	15	[3]	-
Salmonella typhi	14	[3]	_
Coupled with Anthranilic acid (2h)	Escherichia coli	12	[3]
Staphylococcus aureus	13	[3]	
Pseudomonas aeruginosa	11	[3]	<del>.</del>



[3]
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### **Experimental Protocols**

The evaluation of the antibacterial activity of p-cresol derived azo dyes is predominantly conducted using agar diffusion methods. The following is a detailed methodology based on the cited studies.

#### **Synthesis of p-Cresol Derived Azo Dyes**

The synthesis of these compounds generally involves a two-step diazotization and coupling reaction.[4]

- Diazotization: A primary aromatic amine is dissolved in a mineral acid, such as hydrochloric acid, and cooled to 0-5°C.[5] An aqueous solution of sodium nitrite is then added dropwise to the cooled amine solution to form the diazonium salt.[5] The reaction temperature is maintained below 5°C as diazonium salts are unstable at higher temperatures.[4]
- Azo Coupling: p-Cresol is dissolved in an alkaline solution, such as sodium hydroxide, and cooled. The previously prepared diazonium salt solution is then slowly added to the alkaline p-cresol solution with constant stirring, maintaining a low temperature. The resulting mixture is stirred for a period to allow for the coupling reaction to complete, leading to the formation of the colored azo dye. The product is then filtered, washed, and may be purified by recrystallization.

## Antibacterial Activity Assay (Agar Well/Disc Diffusion Method)

The antibacterial activity of the synthesized azo dyes is commonly assessed using the agar well diffusion or disc diffusion method.[1][3][6]

 Preparation of Inoculum: Pure cultures of the test bacteria are grown in a suitable broth medium and incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard.

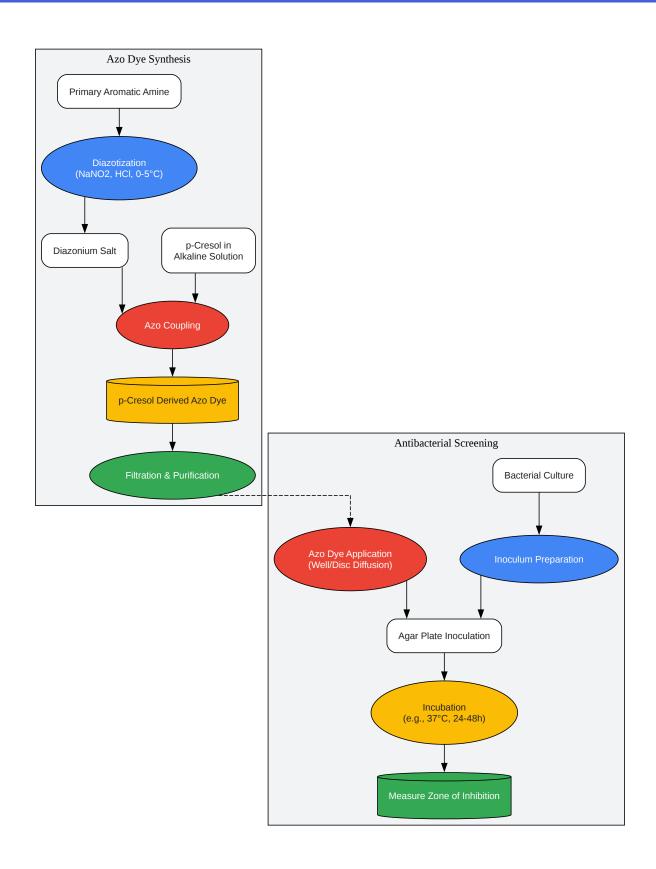


- Agar Plate Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.
- Application of Azo Dyes:
  - Agar Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the azo dye solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[3]
  - Disc Diffusion: Sterile filter paper discs of a standard size are impregnated with a known concentration of the azo dye solution. These discs are then placed on the surface of the inoculated agar plates.[1][2]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- Measurement of Inhibition Zone: Following incubation, the diameter of the clear zone of
  inhibition around each well or disc is measured in millimeters. This zone represents the area
  where bacterial growth has been inhibited by the azo dye. A control, typically the solvent
  used to dissolve the dye, is also run to ensure it has no inhibitory effect.

#### **Visualized Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and antibacterial screening of p-cresol derived azo dyes.





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Caption: Synthesis and antibacterial screening workflow.



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